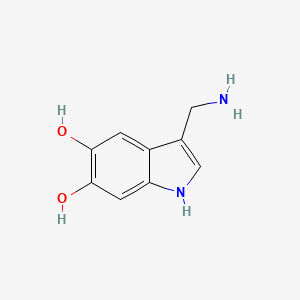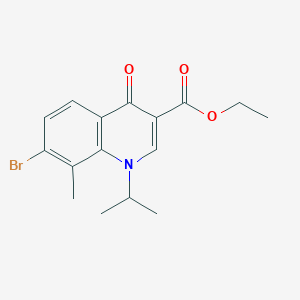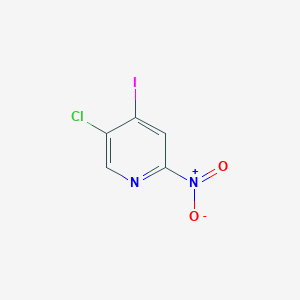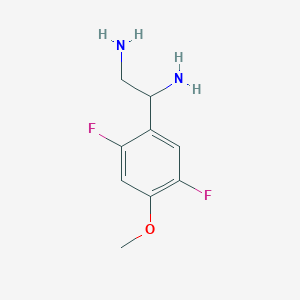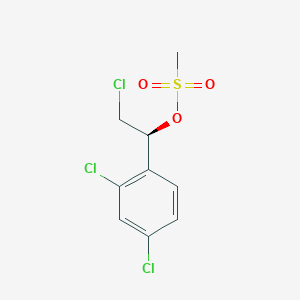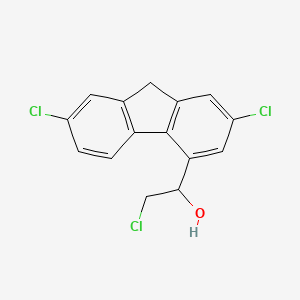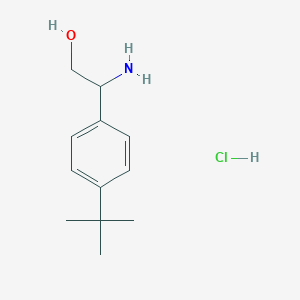
2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is a derivative of phenylethanol and contains an amino group and a tert-butyl group attached to the phenyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source in the presence of a catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale reduction of 4-tert-butylbenzaldehyde using industrial-grade reducing agents.
Continuous Amination: Continuous flow reactors are used for the amination process to ensure high yield and purity.
Purification: The product is purified using crystallization or distillation techniques.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-(tert-butyl)phenyl)acetaldehyde or 2-(4-(tert-butyl)phenyl)acetone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylethanol derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-phenylethan-1-ol: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-Amino-2-(4-methylphenyl)ethan-1-ol: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.
2-Amino-2-(4-isopropylphenyl)ethan-1-ol: Contains an isopropyl group, leading to variations in steric and electronic effects.
Uniqueness
2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-OL hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity and biological interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H20ClNO |
|---|---|
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H |
Clave InChI |
XZLMNRBNEGHVNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


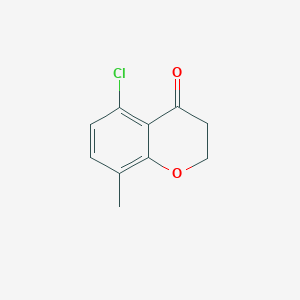
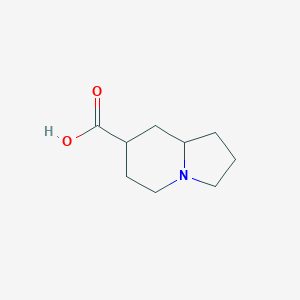
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)

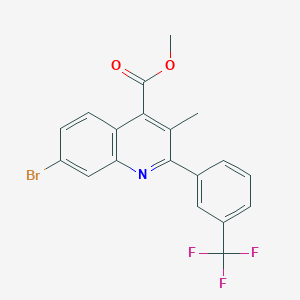
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
![(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
